rac-Jasmonic Acid-d6
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Overview
Description
rac-Jasmonic Acid-d6 is a deuterated form of jasmonic acid, a plant hormone that plays a crucial role in regulating plant growth, development, and stress responses. This compound is particularly useful in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
rac-Jasmonic Acid-d6 can be synthesized through several methods, including the deuteration of jasmonic acid. One common approach involves the use of deuterated reagents in the synthesis process to replace hydrogen atoms with deuterium. This method ensures the incorporation of deuterium at specific positions within the molecule, resulting in this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated precursors. The process is optimized to achieve high yields and purity, making the compound suitable for various research applications. The production process is carefully controlled to ensure the consistent incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
rac-Jasmonic Acid-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are useful in studying oxidative stress responses in plants.
Reduction: Reduction reactions can convert this compound into its reduced forms, providing insights into its role in redox signaling.
Substitution: Substitution reactions can introduce different functional groups into the molecule, allowing for the exploration of its chemical properties and interactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels to ensure specific reactions occur.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds. These products are valuable for studying the biochemical pathways and molecular mechanisms involving jasmonic acid.
Scientific Research Applications
rac-Jasmonic Acid-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of jasmonic acid.
Biology: Helps in elucidating the role of jasmonic acid in plant growth, development, and stress responses.
Medicine: Investigated for its potential therapeutic effects and its role in modulating immune responses.
Industry: Utilized in the development of agricultural products to enhance plant resistance to pests and environmental stressors.
Mechanism of Action
rac-Jasmonic Acid-d6 exerts its effects by interacting with specific molecular targets and signaling pathways. It binds to receptors in plant cells, triggering a cascade of events that regulate gene expression and metabolic processes. The compound influences various physiological responses, including seed germination, root elongation, and defense mechanisms against pathogens.
Comparison with Similar Compounds
Similar Compounds
Jasmonic Acid: The non-deuterated form of rac-Jasmonic Acid-d6, widely studied for its role in plant physiology.
Methyl Jasmonate: A methyl ester derivative of jasmonic acid, known for its role in plant defense and stress responses.
Jasmonoyl Isoleucine: An amino acid conjugate of jasmonic acid, involved in signaling pathways related to plant growth and development.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This feature makes it a valuable tool for researchers studying the intricate details of jasmonic acid’s role in plants and other biological systems.
Properties
Molecular Formula |
C12H18O3 |
---|---|
Molecular Weight |
216.31 g/mol |
IUPAC Name |
2-[(1S,2S)-2-[(E)-3,4,4,5,5,5-hexadeuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3+/t9-,10-/m0/s1/i1D3,2D2,3D |
InChI Key |
ZNJFBWYDHIGLCU-QBYNJMDXSA-N |
Isomeric SMILES |
[2H]/C(=C\C[C@H]1[C@@H](CCC1=O)CC(=O)O)/C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.